molecular formula C71H100O55 B3175531 Succinyl-beta-cyclodextrin CAS No. 957494-34-7

Succinyl-beta-cyclodextrin

Cat. No.: B3175531
CAS No.: 957494-34-7
M. Wt: 1833.5 g/mol
InChI Key: DIRLEDPEXJLCIL-JCWBWLHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Succinyl-beta-cyclodextrin is primarily targeted towards the separation and recovery of Uranium (U) in the nuclear industry . Uranium is a hazardous contaminant due to its radioactivity and chemical toxicity .

Mode of Action

this compound interacts with its target through a highly selective and efficient strategy. It uses a this compound-based membrane (SβCDM) for U (VI) separation and recovery . The density functional theory (DFT) calculations and extended X-ray absorption fine structure studies have demonstrated that the synergistic spatial effect and coordinate effect boost the overall uranyl affinity of SβCDM .

Biochemical Pathways

It’s known that it plays a significant role in the chiral separation of neutral and basic analytes by means of capillary electrophoresis (ce), owing to its counter-current mobility .

Pharmacokinetics

It’s known that the compound is used as a biochemical reagent in life science-related research .

Result of Action

The result of this compound’s action is the efficient separation and recovery of Uranium. The SβCDM achieves equilibrium in 60 minutes, and the equilibrium isotherm fits well by the Langmuir model with a maximum U (VI) capacity of 378.8 mg g−1 . Moreover, SβCDM could be easily regenerated with a U (VI) recovery of 90% even after ten adsorption–desorption cycles .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the maximum dynamic adsorption capacity of SβCDM reaches 500.0 mg g−1 under 1 bar operation pressure within 20 minutes . Furthermore, SβCDM exhibits a high selectivity for U (VI) when other competitive metal ions and anions exist .

Chemical Reactions Analysis

Types of Reactions

Succinyl-beta-cyclodextrin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylated cyclodextrins, while substitution reactions can introduce various functional groups such as alkyl or acyl groups .

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems
SβCD has shown considerable promise as an excipient in drug formulation. Its capacity to enhance the solubility and bioavailability of poorly soluble drugs makes it a valuable component in oral dosage forms. For instance, research indicates that SβCD can form inclusion complexes with various drugs, improving their therapeutic efficacy and stability .

Case Study: Doxorubicin Delivery
A study demonstrated the use of SβCD in creating nanoparticles for the sustained release of doxorubicin, a chemotherapeutic agent. The nanoparticles exhibited improved biocompatibility and reduced side effects compared to free doxorubicin, indicating SβCD's potential in cancer therapy .

Chitosan/Succinyl-beta-Cyclodextrin Nanoparticles
Another innovative application involves the development of chitosan/SβCD nanoparticles designed for protein delivery. These nanoparticles provide a sustained release profile, enhancing the therapeutic effectiveness of protein-based drugs .

Environmental Applications

Uranium Extraction
SβCD has been utilized in the development of membranes for selective uranium (U(VI)) separation from aqueous solutions. A study reported that this compound-based membranes achieved a maximum adsorption capacity of 500 mg/g for U(VI) ions within 20 minutes, demonstrating high selectivity even in the presence of competing ions . This application is particularly relevant for environmental remediation efforts concerning radioactive contaminants.

Parameter Value
Maximum Adsorption Capacity500 mg/g
Equilibrium Time60 minutes
Recovery Rate90% after 10 cycles

Food Industry Applications

Food Preservation and Quality Enhancement
In food science, SβCD is used to improve the stability and sensory qualities of food products. It can encapsulate flavors and nutrients, protecting them from degradation due to oxidation or light exposure .

Case Study: Flavor Stabilization
Research has shown that SβCD can stabilize natural pigments such as curcumin and lycopene, enhancing their solubility and reducing oxidation rates. This property is beneficial for maintaining color and flavor in food products over extended storage periods .

Material Science Applications

Polymer Composites
SβCD can be incorporated into polymer matrices to create materials with enhanced properties. For example, studies have explored using SβCD in hydrogels and other polymeric systems to improve drug release profiles and mechanical strength .

Biological Activity

Succinyl-beta-cyclodextrin (Succinyl-β-CD) is a modified form of beta-cyclodextrin, a cyclic oligosaccharide known for its ability to form inclusion complexes with various guest molecules. The succinyl modification enhances its solubility and biological activity, making it a valuable compound in pharmaceutical and biomedical applications. This article explores the biological activity of Succinyl-β-CD, highlighting its mechanisms, applications, and relevant research findings.

Succinyl-β-CD exhibits several biological activities primarily due to its ability to form complexes with drugs and other bioactive compounds. This property enhances the solubility and stability of poorly soluble drugs, facilitating their delivery and absorption in biological systems.

  • Drug Delivery : Succinyl-β-CD can encapsulate hydrophobic drugs, improving their bioavailability. This is particularly beneficial for anticancer agents, where enhanced solubility can lead to improved therapeutic efficacy.
  • Antioxidant Activity : The modification with succinic acid may enhance the antioxidant properties of β-cyclodextrin, contributing to its protective effects against oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that Succinyl-β-CD may exhibit anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of Succinyl-β-CD, demonstrating its potential in various applications:

1. Anticancer Activity

A study conducted on Succinyl-β-CD nanophotosensitizers showed significant anticancer effects against HeLa cervical cancer cells. The results indicated that these nanophotosensitizers had a lower IC50 value (1.05 mg/L) compared to the free chlorin e6 (Ce6), which had an IC50 greater than 5 mg/L. This suggests that Succinyl-β-CD enhances the efficacy of Ce6 in photodynamic therapy by improving cellular uptake and reducing toxicity to normal cells .

2. Food Industry Applications

Research has highlighted the use of cyclodextrins, including Succinyl-β-CD, in food applications to improve the solubility and stability of flavors and nutrients. The compound can prevent oxidation and enhance the sensory qualities of food products .

3. Toxicological Studies

Toxicological evaluations indicate that β-cyclodextrins have low acute oral toxicity and are generally recognized as safe for consumption within established acceptable daily intake levels (ADI) . Long-term studies have shown no evidence of carcinogenicity or genotoxicity associated with β-cyclodextrin derivatives.

Comparative Biological Activity Table

Biological Activity Succinyl-β-CD Standard β-CD
Solubility EnhancementHighModerate
Antioxidant ActivityModerateLow
Drug Delivery EfficiencyHighModerate
ToxicityLowLow

Properties

IUPAC Name

4-oxo-4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37S,38S,39S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S)-10,15,20,25,30-pentakis(3-carboxypropanoyloxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-35-(4-oxopentanoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H100O55/c1-23(72)2-9-37(85)106-16-24-58-44(92)51(99)65(113-24)121-59-25(17-107-38(86)10-3-31(73)74)115-67(53(101)46(59)94)123-61-27(19-109-40(88)12-5-33(77)78)117-69(55(103)48(61)96)125-63-29(21-111-42(90)14-7-35(81)82)119-71(57(105)50(63)98)126-64-30(22-112-43(91)15-8-36(83)84)118-70(56(104)49(64)97)124-62-28(20-110-41(89)13-6-34(79)80)116-68(54(102)47(62)95)122-60-26(18-108-39(87)11-4-32(75)76)114-66(120-58)52(100)45(60)93/h24-30,44-71,92-105H,2-22H2,1H3,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t24-,25-,26-,27-,28-,29-,30-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRLEDPEXJLCIL-JCWBWLHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H100O55
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1833.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: Succinyl-beta-cyclodextrin (SβCD) primarily interacts with target molecules through host-guest complexation. Its structure, characterized by a hydrophobic cavity and hydrophilic exterior due to succinyl groups [, ], allows it to encapsulate a variety of guest molecules, often hydrophobic drugs [, , , ]. This inclusion complexation can lead to several downstream effects:

  • Enhanced Solubility and Bioavailability: Encapsulation in the SβCD cavity can significantly improve the aqueous solubility of poorly soluble drugs [, ]. This enhanced solubility can translate to better bioavailability, making the drug more effective at lower doses.
  • Controlled Drug Release: SβCD can act as a drug delivery vehicle, providing sustained release of the encapsulated drug over time [, ]. This sustained release profile can be beneficial for maintaining therapeutic drug levels and reducing dosing frequency.
  • Chiral Separation: SβCD exhibits chiral selectivity due to its chiral cavity [, , , ]. This property is particularly useful for separating racemic mixtures of drugs into their individual enantiomers, which can have different pharmacological activities.
  • Uranium Extraction: SβCD has shown promising results in selectively extracting uranium from aqueous solutions, including seawater [, ]. This application highlights its potential for environmental remediation and resource recovery.

    A: SβCD exhibits favorable material compatibility with chitosan, a biocompatible polymer []. This compatibility enables the development of electrospun nanofibrous scaffolds for drug delivery applications in tissue engineering. The grafting of SβCD onto chitosan did not compromise the scaffold's biocompatibility while enhancing its capacity to load hydrophobic drugs like dexamethasone. Further research is needed to assess the stability of SβCD under various conditions, such as different pH levels, temperatures, and in the presence of enzymes.

    A: While SβCD itself might not be a catalyst in the traditional sense, research indicates its ability to enhance catalytic activity []. For instance, oleic succinyl β-cyclodextrin proved efficient in stabilizing ruthenium nanoparticles in water []. These stabilized nanoparticles showed remarkable activity in the aqueous hydrogenation of unsaturated compounds, including benzene and furfural derivatives. The system's robustness was demonstrated by its recyclability and reusability without significant loss of activity or selectivity over multiple runs.

    A: Yes, molecular modeling has been employed to study the interaction between SβCD and catechin []. This research aimed to elucidate the mechanism behind the chiral separation of (±)-catechins using mono-succinyl-β-cyclodextrin. While the specific details of the modeling are not elaborated on in the abstract, this study exemplifies the application of computational chemistry in understanding the molecular interactions of SβCD.

    A: The SAR of SβCD is crucial for understanding its behavior. The degree of substitution with succinyl groups plays a key role in its properties [, , ]. For example, mono-succinyl-β-CD effectively separates (+/-)-catechin, while di- and tri-substituted derivatives demonstrated broader pH range effectiveness for chiral separation []. This indicates that the number of succinyl groups influences the binding affinity and selectivity of SβCD towards specific enantiomers.

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